Dichloroplatinum;propan-2-amine;dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iproplatin is synthesized through a series of chemical reactions involving platinum compounds. The preparation typically involves the reaction of platinum(IV) chloride with isopropylamine and subsequent hydrolysis to form the desired product .
Industrial Production Methods: Industrial production of iproplatin involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Iproplatin undergoes several types of chemical reactions, including:
Substitution: The chloride ligands in iproplatin can be substituted with other ligands, altering its chemical properties and biological activity.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include ascorbate, cysteine, and glutathione.
Substitution Reactions: These reactions often occur under mild conditions with various nucleophiles.
Major Products:
Scientific Research Applications
Iproplatin has several scientific research applications, including:
Mechanism of Action
Iproplatin exerts its effects by forming DNA crosslinks and platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. The compound is reduced to its platinum(II) form inside cancer cells, where it interacts with DNA and other cellular targets . The reduction process is influenced by the ligand coordination sphere and the cellular environment .
Comparison with Similar Compounds
Iproplatin is compared with other platinum(IV) complexes such as:
Carboplatin: Iproplatin has a different ligand structure, which affects its reactivity and side effect profile.
Ormaplatin (Tetraplatin): Ormaplatin was abandoned due to high toxicity, whereas iproplatin showed lower activity but better tolerability.
Iproplatin’s uniqueness lies in its specific ligand arrangement and its potential to overcome resistance mechanisms seen with other platinum-based drugs .
Properties
Molecular Formula |
C6H22Cl2N2O2Pt |
---|---|
Molecular Weight |
420.24 g/mol |
IUPAC Name |
dichloroplatinum;propan-2-amine;dihydrate |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2 |
InChI Key |
DQSHQBDTHGZRSN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)N.CC(C)N.O.O.Cl[Pt]Cl |
Origin of Product |
United States |
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